molecular formula C21H16Cl2N4O2S B12128045 2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Cat. No.: B12128045
M. Wt: 459.3 g/mol
InChI Key: GPWXQXRAAXXRMF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Amination: The quinoxaline derivative is then subjected to amination with 2-methylphenylamine to introduce the amino group.

    Sulfonation: The final step involves the sulfonation of the aminated quinoxaline derivative with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenylamino group and the sulfonamide moiety contributes to its enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C21H16Cl2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

2,5-dichloro-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16Cl2N4O2S/c1-13-6-2-3-7-16(13)24-20-21(26-18-9-5-4-8-17(18)25-20)27-30(28,29)19-12-14(22)10-11-15(19)23/h2-12H,1H3,(H,24,25)(H,26,27)

InChI Key

GPWXQXRAAXXRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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